

An In-depth Technical Guide to N-Benzylphthalimide

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Compound of Interest

Compound Name: *N-Benzylphthalimide*

Cat. No.: *B1666794*

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This technical guide provides a comprehensive overview of **N-Benzylphthalimide**, a significant chemical compound in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity

IUPAC Name: 2-benzylisoindole-1,3-dione[1][2][3][4]

Synonyms: **N-Benzylphthalimide** is also known by a variety of other names, reflecting its common usage and chemical database entries. These include:

- Benzylphthalimide[1][2][5]
- 2-benzylisoindoline-1,3-dione[2][3][5][6]
- Phthalimide, N-benzyl-[2][3]
- 1H-Isoindole-1,3(2H)-dione, 2-(phenylmethyl)-[2]
- 2-(Phenylmethyl)-1,3-isoindolinedione[2]
- NSC 2771[1][4]

Physicochemical Properties

N-Benzylphthalimide is a white to light yellow crystalline powder.^{[2][6]} Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ NO ₂	^{[1][3][6]}
Molecular Weight	237.25 g/mol	^{[1][3][6]}
Melting Point	114-116 °C	^[6]
Boiling Point	379.79 °C (rough estimate)	^{[2][6]}
Density	1.3430 g/cm ³	^{[2][6]}
Flash Point	179.779 °C	^[6]
Vapor Pressure	2.19E-06 mmHg at 25°C	^[6]
Solubility	Soluble in DMSO	^{[1][2]}
pKa	-2.12 ± 0.20 (Predicted)	^[6]
InChI Key	WITXFYCLPDFRNM-UHFFFAOYSA-N	^{[1][3]}
CAS Number	2142-01-0	^{[1][3][6]}

Synthesis and Experimental Protocols

N-Benzylphthalimide is commonly synthesized via the nucleophilic substitution reaction between a phthalimide salt and a benzyl halide, or by the condensation of phthalic anhydride with benzylamine.^{[5][7][8]} Below are detailed protocols for two established methods.

Method 1: From Phthalimide and Benzyl Chloride

This procedure involves the reaction of phthalimide with benzyl chloride in the presence of a weak base, such as potassium carbonate.^{[7][8]}

Experimental Protocol:

- **Mixing Reagents:** In a suitable reaction flask, create an intimate mixture of 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate. It is crucial that the potassium carbonate is finely powdered and thoroughly mixed with the phthalimide.[8]
- **Addition of Benzyl Chloride:** Add 506 g (4 moles) of benzyl chloride to the mixture.[8]
- **Reaction:** Heat the mixture in an oil bath at 190°C under a reflux condenser for three hours. [8]
- **Work-up:** While the mixture is still hot, remove the excess benzyl chloride by steam distillation. The **N-Benzylphthalimide** product will begin to crystallize during this process.[8]
- **Isolation and Purification:** Cool the mixture to complete crystallization. Filter the solid product using a Büchner funnel and wash it thoroughly with water. Further wash the crude product with 400 cc of 60% ethanol.[8]
- **Drying and Recrystallization:** Dry the product. The yield is typically between 340-375 g (72-79%).[8] For higher purity, the product can be recrystallized from glacial acetic acid, yielding a final product with a melting point of 116°C.[7]

Method 2: From Phthalic Anhydride and Benzylamine

This method involves the direct condensation of phthalic anhydride with benzylamine, typically in a solvent like glacial acetic acid.[5][6][7]

Experimental Protocol:

- **Reagent Setup:** In a reaction flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.
- **Addition of Benzylamine:** Slowly add an equimolar amount of benzylamine to the solution.
- **Reaction:** Heat the mixture to reflux. The reaction proceeds via a nucleophilic acyl substitution, forming the imide ring.[5]
- **Isolation:** Upon completion of the reaction, cool the mixture to allow the **N-Benzylphthalimide** to crystallize.

- Purification: Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry.

The following diagram illustrates the general workflow for the synthesis of **N-Benzylphthalimide** from phthalimide and benzyl chloride.



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Workflow for the synthesis of **N-Benzylphthalimide**.

Biological Activity and Applications

N-Benzylphthalimide serves as a versatile building block in organic synthesis and has demonstrated notable biological activity.

Role in Organic Synthesis

The phthalimide group in **N-Benzylphthalimide** makes it a valuable precursor for various organic molecules. It is a key intermediate in the Gabriel synthesis of primary amines, where cleavage of the imide ring yields benzylamine.[5] It is also used in the synthesis of other complex structures, including heterocyclic compounds and porphyrin derivatives.[7]

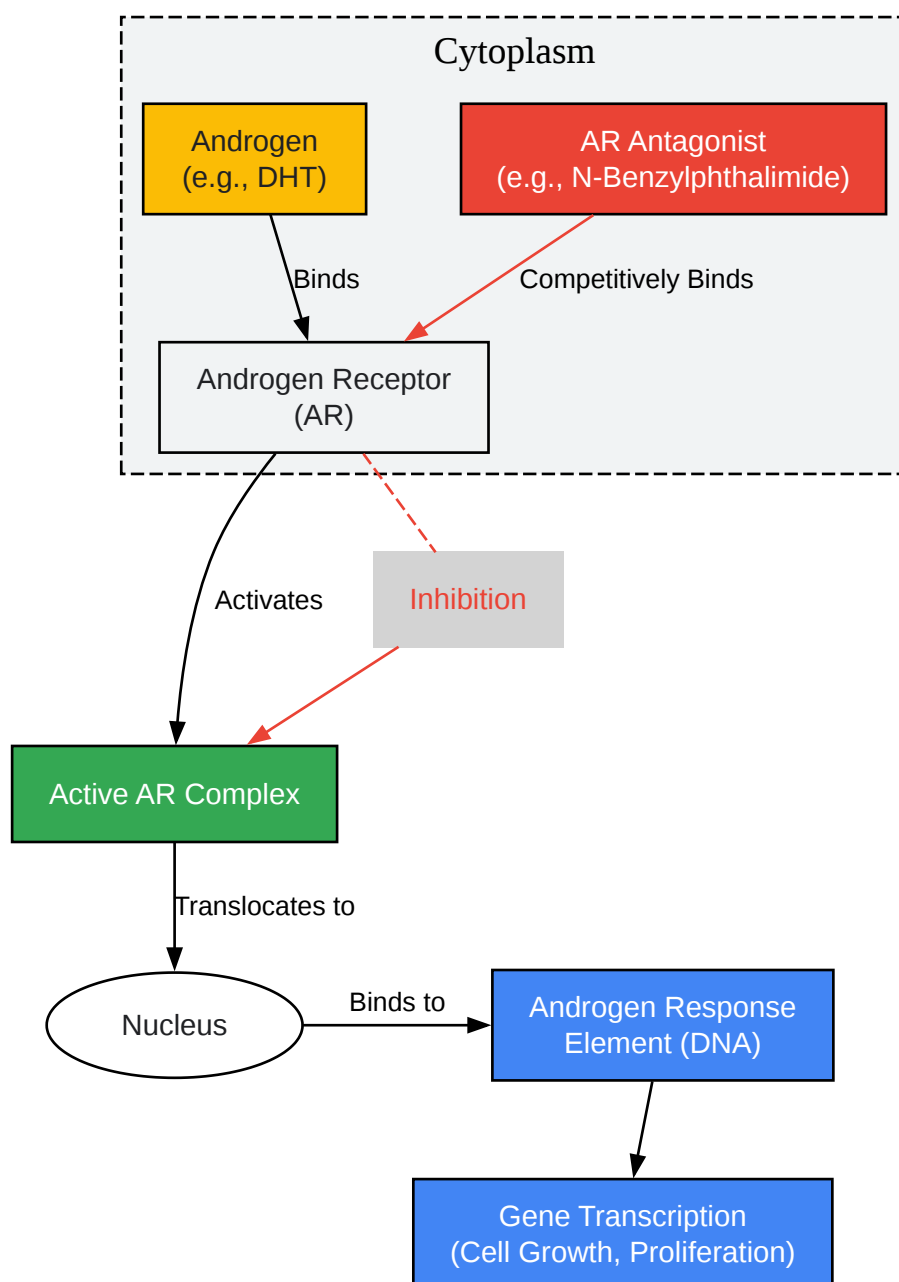
Biological Significance

- Androgen Receptor Antagonism: **N-Benzylphthalimide** has been identified as a potent non-steroidal androgen receptor antagonist.[5] Androgen receptor antagonists are crucial in the treatment of prostate cancer by inhibiting the receptor's activity.[9][10] The specific mechanism by which **N-Benzylphthalimide** exerts this effect is a subject of ongoing research.
- Anticancer and Antibacterial Potential: Research has indicated that **N-Benzylphthalimide** and its derivatives exhibit potential as anticancer and antibacterial agents.[2] Some studies

suggest it can induce apoptosis and inhibit cell cycle progression in certain cancer cell lines.

[1]

The general mechanism of androgen receptor (AR) antagonism, which compounds like **N-Benzylphthalimide** are investigated for, is depicted below.



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General mechanism of Androgen Receptor (AR) antagonism.

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